molecular formula C6H7N3O2S B064427 (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile CAS No. 175137-63-0

(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile

Cat. No. B064427
M. Wt: 185.21 g/mol
InChI Key: OYILDXVDUGFESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile, also known as MIAS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MIAS is a versatile reagent that is widely used in the synthesis of various organic compounds and has demonstrated promising results in biochemical and physiological studies. In

Mechanism Of Action

(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is a sulfonylating agent that reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters. The reaction typically occurs under mild conditions and is highly selective. The mechanism of action of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile involves the nucleophilic attack of the amine or alcohol on the sulfonyl chloride group of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile, followed by the elimination of HCl to form the sulfonamide or sulfonate ester.

Biochemical And Physiological Effects

(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has demonstrated promising results in biochemical and physiological studies. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and aldose reductase. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has also been shown to have anti-inflammatory and anti-tumor properties. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has been studied for its potential use in the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in lab experiments include its high selectivity, mild reaction conditions, and ability to form sulfonamides and sulfonate esters. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is also readily available and relatively inexpensive. The limitations of using (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in lab experiments include its potential toxicity and the need for careful handling. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile can also be difficult to purify and can form impurities during the reaction.

Future Directions

There are several future directions for the use of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in scientific research. One potential direction is the development of new synthetic methods using (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile as a reagent. Another direction is the exploration of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile as a potential drug candidate for the treatment of various diseases. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile could also be used as a probe to study the activity of enzymes and other biological targets. Further studies are needed to explore the full potential of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in scientific research.
In conclusion, (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is a versatile reagent that has found applications in various fields of scientific research. Its unique properties and potential applications make it an attractive compound for further studies. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile have been discussed in this paper.

Synthesis Methods

(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile can be synthesized by the reaction of 1-methylimidazole-2-sulfonyl chloride and acetonitrile. The reaction is typically carried out in the presence of a base such as triethylamine or sodium carbonate. The resulting product is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol.

Scientific Research Applications

(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has been widely used in scientific research as a versatile reagent for the synthesis of various organic compounds. It has demonstrated promising results in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has also been used as a reagent for the synthesis of imidazoles and imidazolium salts. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has found applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

properties

CAS RN

175137-63-0

Product Name

(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile

Molecular Formula

C6H7N3O2S

Molecular Weight

185.21 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfonylacetonitrile

InChI

InChI=1S/C6H7N3O2S/c1-9-4-3-8-6(9)12(10,11)5-2-7/h3-4H,5H2,1H3

InChI Key

OYILDXVDUGFESJ-UHFFFAOYSA-N

SMILES

CN1C=CN=C1S(=O)(=O)CC#N

Canonical SMILES

CN1C=CN=C1S(=O)(=O)CC#N

Origin of Product

United States

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